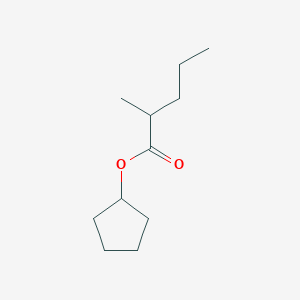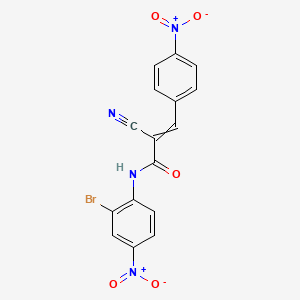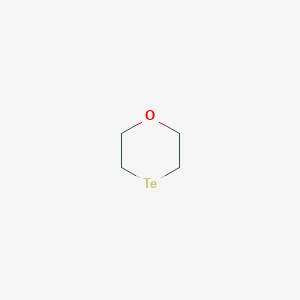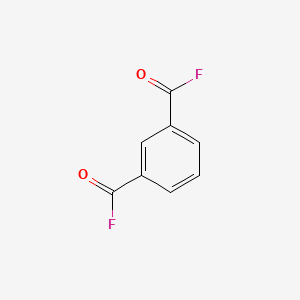![molecular formula C6H18OPbSi B14737266 Trimethyl[(trimethylplumbyl)oxy]silane CAS No. 6143-66-4](/img/structure/B14737266.png)
Trimethyl[(trimethylplumbyl)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[(trimethylplumbyl)oxy]silane is a chemical compound that features a silicon atom bonded to three methyl groups and an oxygen atom, which is further bonded to a trimethylplumbyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(trimethylplumbyl)oxy]silane typically involves the reaction of trimethylplumbyl chloride with trimethylsilanol in the presence of a base. The reaction conditions often include an inert atmosphere to prevent oxidation and moisture-sensitive conditions to avoid hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving distillation and purification steps to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[(trimethylplumbyl)oxy]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler silane and plumbyl derivatives.
Substitution: The trimethylplumbyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxanes and lead oxides, while reduction can produce simpler silanes and lead compounds.
Applications De Recherche Scientifique
Trimethyl[(trimethylplumbyl)oxy]silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other silicon and lead-containing compounds.
Biology: The compound can be used in studies involving silicon-based biomolecules and their interactions.
Industry: It is used in the production of specialty materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which Trimethyl[(trimethylplumbyl)oxy]silane exerts its effects involves the interaction of its silicon and lead atoms with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon, while the lead atom can interact with sulfur and nitrogen-containing compounds. These interactions can influence the reactivity and stability of the compound in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl chloride: A compound with a similar silicon structure but different functional groups.
Trimethylplumbyl chloride: A lead-containing compound with a similar plumbyl structure.
Trimethylsilane: A simpler silane compound with only silicon and methyl groups.
Uniqueness
Trimethyl[(trimethylplumbyl)oxy]silane is unique due to the combination of silicon and lead atoms in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.
Propriétés
Numéro CAS |
6143-66-4 |
|---|---|
Formule moléculaire |
C6H18OPbSi |
Poids moléculaire |
341 g/mol |
Nom IUPAC |
trimethyl(trimethylplumbyloxy)silane |
InChI |
InChI=1S/C3H9OSi.3CH3.Pb/c1-5(2,3)4;;;;/h1-3H3;3*1H3;/q-1;;;;+1 |
Clé InChI |
HRLWCGMALYPGTO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)O[Pb](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene)](/img/structure/B14737190.png)
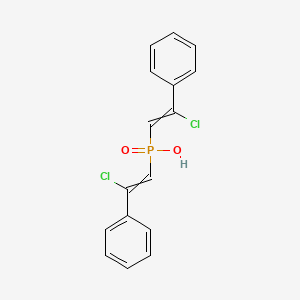
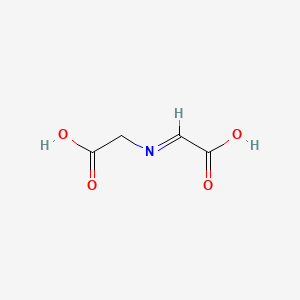
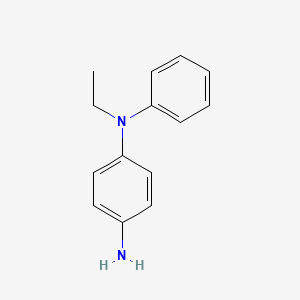


![Dimethyl [(E)-phenyldiazenyl]phosphonate](/img/structure/B14737219.png)
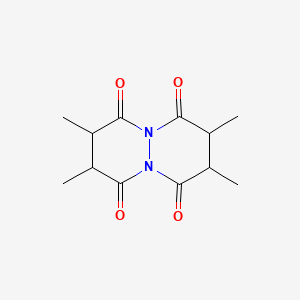
![ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate](/img/structure/B14737234.png)
